Edrophonium chloride
Overview
Description
Edrophonium chloride is a cholinesterase inhibitor used to diagnose and evaluate myasthenia gravis . It is a rapid-onset, short-acting drug whose effect is evident within 30 to 60 seconds after injection and lasts an average of 10 minutes . It has also been used as an antidote to curare principles .
Synthesis Analysis
Edrophonium is a synthetic short-acting acetylcholinesterase competitive inhibitor . It functions by forming non-covalent bonds at the serine-103 allosteric site of acetylcholinesterase enzymes .
Molecular Structure Analysis
The molecular formula of Edrophonium chloride is C10H16ClNO . The InChIKey is BXKDSDJJOVIHMX-UHFFFAOYSA-N . The canonical SMILES is CCN+©C1=CC(=CC=C1)O.[Cl-] .
Chemical Reactions Analysis
Edrophonium chloride increases the amount of acetylcholine in the neuromuscular junction (NMJ) synapses . This is achieved by forming non-covalent bonds at the serine-103 allosteric site of acetylcholinesterase enzymes, thus inhibiting their function .
Physical And Chemical Properties Analysis
The molecular weight of Edrophonium chloride is 201.69 g/mol . The compound is a quaternary ammonium salt and a chloride salt .
Scientific Research Applications
Diagnostic Applications in Myasthenia Gravis
Edrophonium chloride, originally described in 1952, has been a pivotal tool in diagnosing myasthenia gravis. Its rapid, accurate, and valuable diagnostic capabilities have made it a staple in clinical management, helping to differentiate between crisis types and guide anticholinesterase drug therapy. Its diagnostic effectiveness is supported by extensive experience from over 25,000 tests, highlighting its role in both diagnosis and management of myasthenia gravis (Osserman & Genkins, 1966).
Interaction with Acetylcholine at the Motor End-Plate
Research has shown that edrophonium enhances the depolarizing effect of acetylcholine on the motor end-plate without affecting carbachol-induced depolarizations. This selective potentiation suggests that edrophonium's primary action is as a potent and rapidly acting anticholinesterase at the neuromuscular junction (Katz & Thesleff, 1957).
Drug Release from Electric Current Sensitive Polymers
Edrophonium chloride has been used in the study of electric current-sensitive drug release systems. The research demonstrated that edrophonium chloride could be released in an on-off pattern from polymer devices under electrical stimulus, providing insights into controlled drug delivery mechanisms (Kwon et al., 1991).
Noncardiac Chest Pain Diagnosis
Edrophonium chloride has been explored as a provocative agent in assessing noncardiac chest pain. Studies have evaluated its efficacy in inducing symptoms and manometric changes, offering a diagnostic tool for esophageal-related chest pain with minimal side effects (Dalton et al., 1990).
Biliary Excretion and Metabolism
Research has delved into the metabolism and biliary excretion of edrophonium chloride, uncovering its glucuronide conjugation and elimination processes. This work provides valuable information on the drug's pharmacokinetics and potential interactions (Calvey & Back, 1971).
Safety And Hazards
properties
IUPAC Name |
ethyl-(3-hydroxyphenyl)-dimethylazanium;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO.ClH/c1-4-11(2,3)9-6-5-7-10(12)8-9;/h5-8H,4H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXKDSDJJOVIHMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](C)(C)C1=CC(=CC=C1)O.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
312-48-1 (Parent) | |
Record name | Edrophonium chloride [USP:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000116381 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1022978 | |
Record name | Edrophonium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1022978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>30.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID855983 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Edrophonium chloride | |
CAS RN |
116-38-1 | |
Record name | Edrophonium chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=116-38-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Edrophonium chloride [USP:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000116381 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Edrophonium chloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759577 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Edrophonium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1022978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Edrophonium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.763 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | EDROPHONIUM CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QO611KSM5P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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